N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It is known that pyridazine derivatives have been utilized in medicinal chemistry and have shown effects on a variety of physiological processes .
Result of Action
It is known that pyridazine derivatives have shown a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Potential use as a corrosion inhibitor or in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one.
Fluorophenyl Compounds: Compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.
Uniqueness
N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZLEVSQCPQAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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